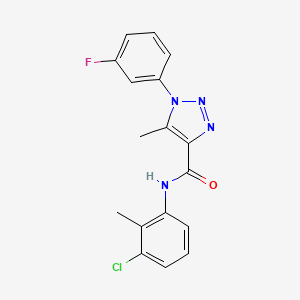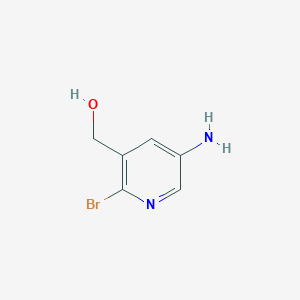
5-Amino-2-bromopyridine-3-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Amino-5-bromo-3-methylpyridine” is a brominated aromatic amine reagent . It has a molecular weight of 187.037 .
Synthesis Analysis
2-Amino-5-bromo-3-methylpyridine can be prepared from 2-amino-3-methylpyridine, via bromination . It may be used to synthesize various other compounds .Molecular Structure Analysis
The molecular structure of 2-Amino-5-bromo-3-methylpyridine can be viewed using Java or Javascript .Chemical Reactions Analysis
Bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .Physical and Chemical Properties Analysis
The compound “5-Amino-2-bromopyridine” has a melting point of 75 °C and is soluble in methanol .科学的研究の応用
Catalytic Synthesis Applications
"5-Amino-2-bromopyridine-3-methanol" serves as a key intermediate in catalytic synthesis processes. For instance, it is used in the synthesis of mono-arylpyridyl bromides through palladacycle-catalyzed Suzuki reactions. This method allows for the preferential and high-yield production of mono-arylation products, which are crucial for generating bioactive compounds. The process demonstrates a significant potential for pyridylpyridyl bond formation, offering a pathway to synthesize 3-bromo-5-pyridylpyridine, a compound of interest in medicinal chemistry and materials science (Zhang et al., 2007).
Metal-Organic Frameworks (MOFs)
Research has shown that "this compound" can be utilized in the construction of metal-organic frameworks (MOFs). A study detailed the synthesis of new compounds based on 5-aminoisophthalic acid and 4,4'-bipyridine, where "this compound" likely plays a role in the structural formation of these MOFs. These frameworks exhibit non-interpenetrating three-dimensional architectures with potential applications in gas storage, separation, and catalysis (Wang et al., 2012).
Biochemical Applications
The compound has also been explored for its biochemical applications, particularly in the modulation of ion channels. A derivative, 4-aminopyridine-3-methanol, significantly restores axonal conduction in spinal cord white matter, suggesting a potential therapeutic avenue for spinal cord injuries. This derivative shows a high potency in reversing conduction block, making it a promising candidate for clinical applications (Sun et al., 2010).
Methanol-Based Biotechnological Processes
Furthermore, "this compound" could be relevant in methanol-based biotechnological processes. Research involving methanol as a carbon source for producing valuable chemicals highlights the innovative use of methanol in microbial biotechnology. For example, the production of 5-aminovalerate, a building block for polyamides, from methanol using engineered strains of Bacillus methanolicus represents a significant advance in utilizing methanol for sustainable chemical synthesis (Brito et al., 2021).
作用機序
Mode of Action
The mode of action of 5-Amino-2-bromopyridine-3-methanol involves its interaction with its targets, leading to various biochemical changes. The bromine atom in the compound can participate in various organic transformation reactions, making it highly reactive . It can act as an electrophile in palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira coupling reactions . In these reactions, the bromine atom reacts with corresponding nucleophiles, such as organoboron compounds or acetylenes, to generate coupled products .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. Given its reactivity, the compound could potentially induce a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds could affect its reactivity and interactions with its targets . .
Safety and Hazards
生化学分析
Biochemical Properties
The biochemical properties of 5-Amino-2-bromopyridine-3-methanol are not fully understood as of my knowledge cutoff in 2021. Pyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the nitrogen atom in the pyridine ring, which can act as a nucleophile or a base .
Cellular Effects
Pyridine derivatives can influence cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and possible changes in gene expression .
Temporal Effects in Laboratory Settings
As of 2021, there is limited information available on the changes in the effects of this compound over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
As of 2021, there is limited information available on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
As of 2021, there is limited information available on how this compound is transported and distributed within cells and tissues .
特性
IUPAC Name |
(5-amino-2-bromopyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPOVDFPFWNDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2946612.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide](/img/structure/B2946613.png)
![13-Ethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2946614.png)

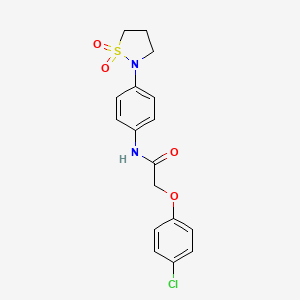
![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)
![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)
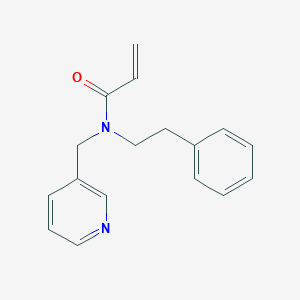
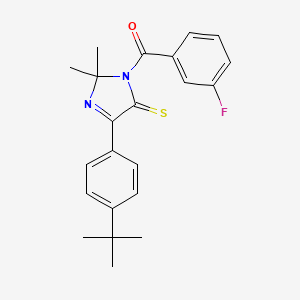
![3-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2946627.png)
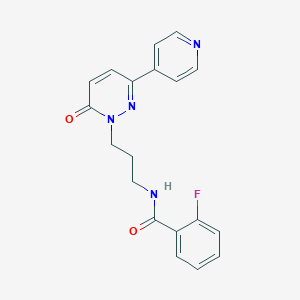
![4-(dimethylsulfamoyl)-N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2946632.png)
